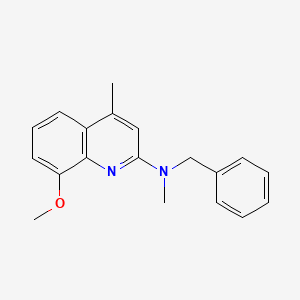![molecular formula C17H12ClNO3 B5786951 {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)
{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid, also known as clofencet, is a synthetic herbicide that belongs to the family of phenoxyacetic acids. It was first introduced in the 1960s and has since been widely used in agriculture to control broadleaf weeds. The compound is known for its selective action against dicotyledonous plants, making it an effective herbicide for crops such as wheat, corn, and soybeans.
作用机制
Clofencet works by disrupting the normal growth and development of dicotyledonous plants. It does this by inhibiting the transport of auxin, a plant hormone that is essential for proper growth and development. Auxin is transported from the apical meristem to the rest of the plant through a process called polar auxin transport. Clofencet disrupts this process by binding to the auxin efflux carrier proteins, preventing the transport of auxin out of the cells. This leads to a buildup of auxin in the apical meristem, which causes abnormal growth and development.
Biochemical and Physiological Effects:
Clofencet has been shown to have a range of biochemical and physiological effects on plants. In addition to its inhibition of auxin transport, it also affects the activity of other plant hormones, such as cytokinins and gibberellins. It has been shown to induce the production of ethylene, a hormone that regulates fruit ripening and senescence. Clofencet also affects the activity of enzymes involved in photosynthesis and respiration, leading to a decrease in the overall metabolic activity of the plant.
实验室实验的优点和局限性
Clofencet has several advantages for use in lab experiments. It is a selective herbicide, meaning it only affects dicotyledonous plants and not monocotyledonous plants. This makes it a useful tool for studying the growth and development of dicotyledonous plants in a controlled environment. However, {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid also has several limitations. It is toxic to humans and animals, and care must be taken when handling it. It is also not effective against all types of broadleaf weeds, and other herbicides may be needed to control certain species.
未来方向
There are several potential future directions for research on {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid. One area of interest is its use as a tool to study the mechanisms of auxin transport and other plant hormones. Another area of interest is its potential use in the development of new herbicides with improved selectivity and efficacy. Additionally, research could be conducted on the potential environmental impacts of {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid and other phenoxyacetic acid herbicides, as well as their potential effects on human health.
合成方法
The synthesis of {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid involves the reaction of 4-chlorophenylacetic acid with acetic anhydride and phosphorus oxychloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-cyanovinyl phenol to yield {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid. The overall yield of this synthesis method is around 70%, and the purity of the final product can be improved through recrystallization.
科学研究应用
Clofencet has been extensively studied for its herbicidal properties, but it has also shown potential in other scientific research applications. One area of interest is its use as a tool to study the mechanism of action of auxin, a plant hormone that regulates growth and development. Clofencet has been shown to inhibit the transport of auxin in plants, leading to abnormal growth and development. This inhibition can be used to investigate the role of auxin in plant growth and development.
属性
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-15-5-3-13(4-6-15)14(10-19)9-12-1-7-16(8-2-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWYTVWYYTOFF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)



![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)